2-Chloro-3-(cyclohexylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one
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Overview
Description
2-Chloro-3-(cyclohexylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one is a complex organic compound with a unique structure that includes a chloro group, a cyclohexylamino group, and a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(cyclohexylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one typically involves multiple steps, including the formation of the core phenylpropanone structure followed by the introduction of the chloro and cyclohexylamino groups. Common reagents used in these reactions include chlorinating agents, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(cyclohexylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Chloro-3-(cyclohexylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(cyclohexylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(cyclohexylamino)-1-phenylpropan-1-one: Lacks the 4-methylphenyl group.
3-(Cyclohexylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one: Lacks the chloro group.
2-Chloro-1-(4-methylphenyl)-3-phenylpropan-1-one: Lacks the cyclohexylamino group.
Uniqueness
2-Chloro-3-(cyclohexylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
6628-57-5 |
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Molecular Formula |
C22H26ClNO |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
2-chloro-3-(cyclohexylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C22H26ClNO/c1-16-12-14-18(15-13-16)22(25)20(23)21(17-8-4-2-5-9-17)24-19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19-21,24H,3,6-7,10-11H2,1H3 |
InChI Key |
LGGVEHNTZPZMCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C(C2=CC=CC=C2)NC3CCCCC3)Cl |
Origin of Product |
United States |
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